REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8](=[O:13])([O:11][CH3:12])[O:9][CH3:10]>>[C:8](=[O:11])([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[O:9][CH3:10].[C:8](=[O:13])([O:11][C:12]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:1]=1)[O:9][C:10]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1.[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added at the foot of the column
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |